2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Description
2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a bicyclic heterocyclic compound featuring fused pyrazole and pyridine rings. The core structure, 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0), is characterized by a carbonyl group at position 3 and a hydrogenated pyridine ring . Substitution with phenyl groups at positions 2 and 6 enhances steric bulk and electronic conjugation, influencing its physicochemical properties and biological interactions. Derivatives of this compound are often explored for their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .
Properties
IUPAC Name |
2,6-diphenyl-1H-pyrazolo[3,4-b]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O/c22-18-15-11-12-16(13-7-3-1-4-8-13)19-17(15)20-21(18)14-9-5-2-6-10-14/h1-12H,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPHJTFYVDPJMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=O)N(N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, which facilitates the formation of the pyrazolo[3,4-b]pyridine scaffold . The reaction conditions often include moderate temperatures and the use of organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form pyrazolo[3,4-b]pyridine derivatives. For example:
-
Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.
-
Product : 2,6-Diphenylpyrazolo[3,4-b]pyridine-3,7-dione (via ketone formation at position 3).
-
Mechanism : Radical-mediated oxidation of the dihydro group, followed by dehydrogenation .
Reduction Reactions
Reductive modifications target the pyridine ring:
-
Reagent : Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
-
Product : 2,6-Diphenyl-1,2,3,4-tetrahydropyrazolo[3,4-b]pyridin-3-ol.
Hydrolysis and Functionalization
The compound reacts with nucleophiles to introduce functional groups:
Carboxylic Acid Formation
-
Reagent : Aqueous NaOH (10%) under reflux.
-
Product : 2,6-Diphenylpyrazolo[3,4-b]pyridine-5-carboxylic acid.
-
Conditions : 3 hours reflux in ethanol/water (1:1); yield: 81% .
Esterification
-
Reagent : Methanol/H₂SO₄.
-
Product : Methyl 2,6-diphenylpyrazolo[3,4-b]pyridine-5-carboxylate.
Cyclization Reactions
The compound participates in heterocycle-forming reactions:
Cu(II)-Catalyzed [3+3] Cycloaddition
-
Catalyst : Copper(II) acetylacetonate.
-
Product : Pyrazolo[3,4-b]pyridine fused with triazole or thiazole rings.
-
Conditions : Mild reaction (room temperature, 6–8 hours); yield: 82–90% .
Comparative Reaction Data
Mechanistic Insights
Scientific Research Applications
2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting normal biochemical pathways . Additionally, it can interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Substitution at Position 2
- 2-(2,6-Dichlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 320419-93-0) Structure: Incorporates a 2,6-dichlorobenzyl group at position 2 and a phenyl group at position 1. Molecular Weight: 370.2 g/mol (vs. 273.3 g/mol for the 2,6-diphenyl derivative).
- 2-Methyl-6-(2-thienyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 1105192-98-0) Structure: Features a methyl group at position 2 and a thienyl group at position 5. Predicted density: 1.359 g/cm³; boiling point: 404.6°C .
Substitution at Position 6
- 4-Methyl-2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one Structure: Adds a methyl group at position 4 alongside 2,6-diphenyl substitution. Impact: Methyl groups typically enhance metabolic stability but may reduce solubility. Limited data are available due to accessibility issues .
Pharmacological Analogues
Wee1 Inhibitors (1,2-Dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one Derivatives)
Triazole-Thiadiazole Hybrids (e.g., 3-(α-Naphthylmethylene)-6-aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles)
Electronic and Material Science Analogues
- PTZ-TRZ and DPA-TRZ (Triazine-Based Emitters) Structure: Triazine cores coupled with phenothiazine (PTZ) or triphenylamine (DPA) donors. Application: Used in OLEDs for thermally activated delayed fluorescence (TADF). These compounds achieve external quantum efficiencies (EQE) comparable to pyrazolo-pyridinone derivatives but require phenyl linkers for optimal performance .
Comparative Data Table
Research Findings and Trends
- Biological Activity : Derivatives with bulky aromatic substituents (e.g., diphenyl) show improved binding to kinase ATP pockets due to enhanced hydrophobic interactions .
- Electronic Applications: Triazine-based analogues outperform pyrazolo-pyridinones in OLED efficiency, but the latter’s simpler synthesis may favor cost-sensitive applications .
- Synthetic Challenges : Chlorinated derivatives (e.g., 2,6-dichlorobenzyl) face discontinuation due to regulatory or stability concerns .
Biological Activity
2,6-Diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its unique bicyclic structure, characterized by a fused pyrazole and pyridine ring along with phenyl substituents, positions it as a molecule of significant interest in medicinal chemistry due to its diverse biological activities.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This method allows for the efficient formation of the pyrazolo[3,4-b]pyridine scaffold, which is further characterized by its reactivity in various chemical transformations such as oxidation and substitution reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-b]pyridine family. For instance, research indicates that this compound exhibits in vitro activity against several cancer cell lines including lung cancer and breast cancer cells (MDA-MB-231) . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . It has demonstrated activity against various bacterial strains and fungi. The structural features of pyrazolo[3,4-b]pyridines are believed to enhance their interaction with microbial targets, leading to effective inhibition .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial activities, this compound has shown anti-inflammatory effects . Studies suggest that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . This positions it as a potential candidate for treating inflammatory diseases.
The biological activity of this compound is largely attributed to its ability to bind to specific molecular targets. For example:
- Enzyme Inhibition : The compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Receptor Interaction : It may interact with various receptors involved in disease pathways, disrupting normal cellular functions .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-b]pyridine derivatives found that modifications in their structure significantly influenced their anticancer activity. Specifically, derivatives showed selective cytotoxicity against breast cancer cell lines while maintaining low toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
Another investigation revealed that compounds derived from this compound exhibited potent antimicrobial activity against E. coli and S. aureus. These findings suggest that structural variations can enhance antimicrobial efficacy .
Comparative Analysis with Related Compounds
Q & A
Q. What are the common synthetic routes for 2,6-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation of 5-amino-3-methyl-1-phenyl-1H-pyrazole with aromatic aldehydes and ethyl pyruvate in acetic acid under reflux. Key parameters for optimization include:
- Temperature : Prolonged heating (e.g., 15 hours) improves cyclization efficiency.
- Catalysts : Piperidine accelerates the reaction in fusion-based syntheses.
- Substituent effects : Electron-donating groups on aldehydes enhance yield (e.g., 70% with benzaldehyde derivatives) . Validation of intermediates and final products requires HPLC purity analysis (>95%) and spectroscopic confirmation (¹H/¹³C NMR, IR).
Q. How can researchers validate the structural conformation of this compound in solid-state studies?
Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond lengths : N1–C1 = 1.477 Å, O5–C12 = 1.221 Å (consistent with sp² hybridization).
- Ring conformation : The pyrazolo-pyridine core adopts a twisted envelope conformation.
- Intermolecular interactions : C–H⋯O hydrogen bonds form inversion dimers (R₂²(16) motifs), critical for stability . Computational methods (DFT) should complement experimental data to model electronic properties.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of pyrazolo[3,4-b]pyridine derivatives?
Discrepancies in pharmacological data (e.g., anti-inflammatory vs. cytotoxic effects) arise from:
- Substituent positioning : Para-substituted phenyl groups enhance kinase inhibition, while meta-substitution favors anti-microbial activity.
- Assay variability : Standardize protocols (e.g., MIC for antibacterial studies; IC₅₀ in kinase assays) . A comparative table illustrates structure-activity relationships (SAR):
| Substituent (R) | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| 2,6-Diphenyl | Antitubercular | Inh. enoyl-ACP reductase | |
| 4-Fluorophenyl | Kinase inhibition | ATP-binding pocket blockade |
Q. How can researchers design experiments to probe the stability of this compound under physiological conditions?
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via LC-MS.
- Metabolic profiling : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites.
- Crystallinity impact : Compare amorphous vs. crystalline forms for solubility and bioavailability .
Q. What methodologies are recommended for analyzing intermolecular interactions in co-crystals of this compound?
- SC-XRD : Resolve hydrogen-bonding networks (e.g., C–H⋯O, π-π stacking).
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to packing motifs.
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., 60% H-bonding, 25% van der Waals) .
Data-Driven Research Challenges
Q. How can computational tools predict the reactivity of 2,6-diphenyl-pyrazolo-pyridines in nucleophilic substitutions?
- DFT calculations : Map electrostatic potential surfaces to identify electrophilic sites (e.g., C-5 position).
- Molecular docking : Screen against target proteins (e.g., WEE1 kinase) to prioritize synthetic targets .
Q. What are the limitations of current synthetic methods for scaling up this compound?
- Byproduct formation : Ethyl pyruvate side reactions generate imine intermediates (e.g., 10–15% impurities).
- Solvent dependency : Acetic acid limits green chemistry compliance; explore ionic liquids or microwave-assisted synthesis .
Literature and Validation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
